2-Chloro-N-(4-phenyloxan-4-yl)propanamide
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Overview
Description
2-Chloro-N-(4-phenyloxan-4-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a phenyl group, and an oxan ring attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-phenyloxan-4-yl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 4-phenyloxan-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. Continuous crystallization techniques can be employed to purify the compound and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-phenyloxan-4-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding amides with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols depending on the reducing agent used
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(4-phenyloxan-4-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties such as enhanced stability or reactivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-phenyloxan-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The phenyl and oxan groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(p-tolyl)propanamide: Similar structure but with a methyl group instead of the oxan ring.
3-Chloro-N-(4-methoxyphenyl)propanamide: Contains a methoxy group instead of the oxan ring.
Uniqueness
2-Chloro-N-(4-phenyloxan-4-yl)propanamide is unique due to the presence of the oxan ring, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific interactions in biological systems and materials applications .
Properties
IUPAC Name |
2-chloro-N-(4-phenyloxan-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-11(15)13(17)16-14(7-9-18-10-8-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEYKPUNAMSQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOCC1)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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